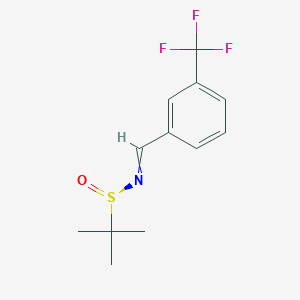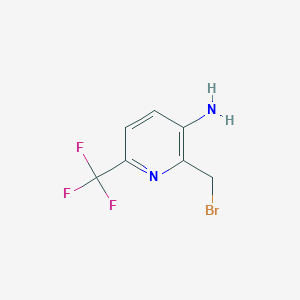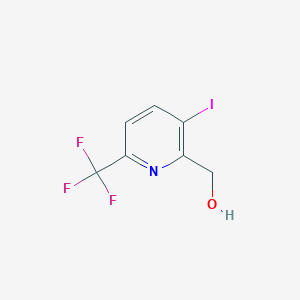
5-Hydrazinylquinoline hydrochloride
描述
5-Hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H8N4HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
作用机制
Target of Action
5-Hydrazinylquinoline hydrochloride, a derivative of quinoline hydrazone, has been found to exhibit promising antibacterial and antitubercular potential . The primary targets of this compound are bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus, as well as the tuberculosis-causing bacterium Mtb WT H37Rv .
Mode of Action
They interfere with the parasite’s ability to break down and digest hemoglobin . It is plausible that this compound may have a similar mode of action against its bacterial targets.
Biochemical Pathways
Given the compound’s antibacterial and antitubercular activity, it is likely that it interferes with essential biochemical pathways in the target bacteria, leading to their death .
Result of Action
The result of the action of this compound is the inhibition of growth or killing of the target bacteria, including Acinetobacter baumanii, Escherichia coli, Staphylococcus aureus, and Mtb WT H37Rv . This leads to the alleviation of the infections caused by these bacteria.
生化分析
Biochemical Properties
5-Hydrazinylquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound is known to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, influencing various cellular processes. Additionally, this compound can modulate signal transduction pathways by binding to receptors and other signaling molecules, thereby altering their activity and downstream effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced immune response and reduced tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse effects. These dosage-dependent effects are important for determining the safe and effective use of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to nitrogen metabolism and oxidative stress response . The compound interacts with enzymes such as cytochrome P450 oxidases and glutathione S-transferases, influencing their activity and the overall metabolic flux. These interactions can lead to changes in metabolite levels, including increased production of reactive oxygen species and altered levels of key metabolic intermediates. Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and its potential effects on different tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes. For example, the localization of this compound to the mitochondria can lead to mitochondrial dysfunction and apoptosis, while its presence in the nucleus can affect gene expression and cell cycle regulation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylquinoline hydrochloride typically involves the reaction of quinoline with hydrazine under controlled conditions. One common method includes the use of hydrazine hydrate in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods aim to improve yield and reduce reaction times while maintaining the purity of the final product .
化学反应分析
Types of Reactions: 5-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazine group into other functional groups such as azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other derivatives.
Substitution: The hydrazine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo compounds, azoxy compounds.
Reduction: Hydrazones, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
5-Hydrazinylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
5-Hydrazinoquinoline: Similar in structure but without the hydrochloride group.
Quinoline: The parent compound, which lacks the hydrazine group.
Hydrazinyl derivatives: Other compounds with hydrazine groups attached to different aromatic systems.
Uniqueness: 5-Hydrazinylquinoline hydrochloride is unique due to its specific combination of the quinoline ring and the hydrazine group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
quinolin-5-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITLGYGOMCQXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)
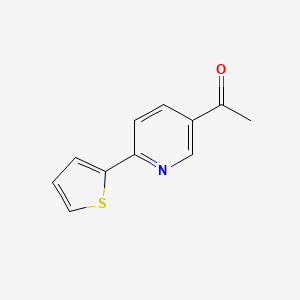
![(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1412752.png)

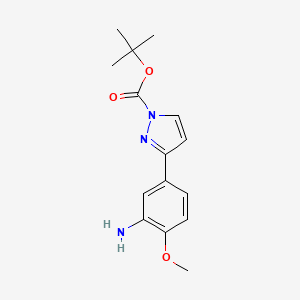
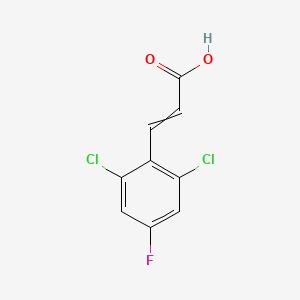
![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)
